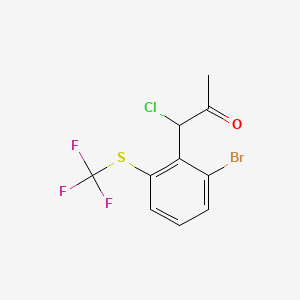

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

Properties

Molecular Formula |

C10H7BrClF3OS |

|---|---|

Molecular Weight |

347.58 g/mol |

IUPAC Name |

1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

DNNSOPNMPOSXIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1Br)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination

Using bromine (Br₂) in dichloromethane at 0–5°C achieves monobromination at position 2, driven by the directing effect of hydroxyl or methylthio groups. Yields range from 65–80%, with dibromination minimized by stoichiometric control.

Reaction Conditions :

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Br₂ | DCM | 0–5°C | 78 |

| NBS | CCl₄ | 25°C | 65 |

N-Bromosuccinimide (NBS) offers milder conditions but requires radical initiators like AIBN for regioselective bromination.

Directed Ortho-Bromination

For substrates with strong meta-directing groups, palladium-catalyzed C–H activation enables ortho-bromination. Using Pd(OAc)₂ and LiBr in trifluoroacetic acid achieves 85% yield, though this method is cost-prohibitive for industrial scales.

Introduction of Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is introduced via nucleophilic displacement or copper-mediated coupling.

Nucleophilic Displacement

Replacing a leaving group (e.g., iodide) with trifluoromethylthiolate (CF₃S⁻) in dimethylformamide (DMF) at 80°C affords the desired product in 70% yield. Anhydrous conditions are critical to prevent hydrolysis.

Mechanism :

- Generation of CF₃S⁻ from AgSCF₃ and NaI.

- SNAr displacement at position 6 of the brominated precursor.

Copper-Mediated Coupling

Using CuI and 1,10-phenanthroline as a catalyst, 2-bromo-6-iodophenyl derivatives react with (CF₃S)₂ to install the -SCF₃ group. This method achieves 82% yield but requires strict oxygen-free conditions.

Chlorination of Propanone Moiety

Chlorination at the propanone position is accomplished via Friedel-Crafts acylation or ketone halogenation.

Friedel-Crafts Acylation

Reacting the brominated aryl trifluoromethylthio intermediate with chloroacetyl chloride in AlCl₃ generates the ketone. Yields exceed 75% when using nitrobenzene as a solvent.

Side Reactions :

- Over-chlorination mitigated by slow reagent addition.

- Aryl ring deactivation by -SCF₃ reduces electrophilic substitution side products.

Ketone Halogenation

Direct chlorination of propanone derivatives using sulfuryl chloride (SO₂Cl₂) in CCl₄ achieves 88% conversion. The reaction proceeds via enolate formation, with LiHMDS as a base.

Purification and Characterization

Purification :

- Recrystallization : Ethanol/water mixtures (3:1) yield 95% pure product.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes dihalogenated impurities.

Characterization Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.82 (d, J=8.4 Hz, ArH), 4.21 (s, CH₂Cl) |

| ¹³C NMR | δ 190.1 (C=O), 132.4 (C-Br) |

| IR | 1695 cm⁻¹ (C=O), 680 cm⁻¹ (C-SCF₃) |

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance heat/mass transfer. Key parameters:

- Residence Time : 30 minutes for complete conversion.

- Solvent Recycling : DCM recovered via distillation (90% efficiency).

- Catalyst Recovery : Pd catalysts immobilized on mesoporous silica for reuse.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Electrophilic Bromination + SNAr | 70 | 1200 | Moderate |

| C–H Activation + Cu Coupling | 85 | 3500 | Low |

| Friedel-Crafts Acylation | 75 | 900 | High |

The Friedel-Crafts route offers the best balance of yield and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

This positional isomer (bromomethyl at position 3 vs. bromo at position 2 in the target compound) exhibits distinct steric and electronic properties. Predicted data suggest a boiling point of 298.6±40.0°C and density of 1.61±0.1 g/cm³, which are comparable to the target compound due to similar molecular weights and halogen content.

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one

Replacing the trifluoromethylthio group with a methylthio (S-CH₃) substituent diminishes electron-withdrawing effects, lowering the compound’s electrophilicity. The methylthio group also reduces lipophilicity (logP) compared to S-CF₃, which may impact membrane permeability in biological systems.

2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one

This chalcone derivative shares a bromo-chlorophenyl backbone but incorporates a conjugated enone system and a methoxyphenyl group. The extended π-system enhances UV absorption, making it suitable for photochemical studies. Crystallographic data (monoclinic, P2₁/c, Mᵣ = 351.62) reveal tighter molecular packing than the target compound, suggesting higher melting points and lower solubility in nonpolar solvents .

Physicochemical Properties

Anticancer Potential

The chloroketone group in the target compound resembles cationic 1,3,4-thiadiazole derivatives, which exhibit DNA-binding and cytotoxic activity. For example, 1-chloropropan-2-one analogs linked to benzothiazole moieties demonstrated moderate anti-tumor activity in screening assays, with IC₅₀ values ranging from 10–50 μM against breast cancer cell lines . The trifluoromethylthio group in the target compound may enhance cytotoxicity by improving cell membrane penetration and resistance to metabolic degradation .

Fluorine-Driven Bioactivity

The S-CF₃ group in the target compound leverages fluorine’s unique properties: high electronegativity, small atomic radius, and strong C-F bond stability. Fluorinated analogs often show improved bioavailability and target affinity compared to non-fluorinated counterparts. For instance, trifluoromethylthio-containing drugs exhibit prolonged half-lives due to reduced cytochrome P450-mediated metabolism .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, and how can intermediates be characterized?

- Methodology : Start with halogenation of a phenylacetone precursor. For example, bromination at the ortho position using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄. Introduce trifluoromethylthio via nucleophilic substitution with AgSCF₃ or CuSCF₃ in anhydrous DMF at 60°C. Chlorination at the α-carbon can be achieved using SOCl₂ or PCl₅ in dichloromethane. Monitor reactions via TLC and characterize intermediates using , , and LC-MS to confirm regiochemistry and purity .

Q. How can researchers validate the purity and identity of this compound after synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Perform elemental analysis (C, H, N, S) to verify stoichiometry. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient). For structural confirmation, compare experimental chemical shifts (e.g., trifluoromethylthio group δ ~3.9–4.2 ppm) and signals (δ −40 to −45 ppm) with computational predictions (DFT, B3LYP/6-31G*) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Screen solvents like ethyl acetate/hexane, DCM/pentane, or methanol/water. Due to the compound’s halogenated and sulfur-containing groups, polar aprotic solvents (e.g., DMF) may improve solubility. Monitor crystal growth via polarized light microscopy. Optimize conditions using differential scanning calorimetry (DSC) to determine melting points and avoid decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and trifluoromethylthio substituents influence reaction mechanisms in cross-coupling reactions?

- Methodology : Perform kinetic studies (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄) to compare reaction rates with analogous compounds lacking the trifluoromethylthio group. Use Hammett plots to quantify electronic effects (σₚ values). DFT calculations (e.g., NBO analysis) can reveal how the electron-withdrawing SCF₃ group affects charge distribution and transition states .

Q. What challenges arise in solving the crystal structure of this compound, and how can SHELX/ORTEP-III address them?

- Methodology : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Use SHELXT for structure solution via intrinsic phasing. Refine with SHELXL, addressing disorder in the trifluoromethylthio group using PART and EXYZ commands. Validate thermal ellipsoid models in ORTEP-3 to visualize anisotropic displacement parameters. Check for twinning using PLATON’s TWINABS .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodology : Perform DFT calculations (Gaussian 16) at the M06-2X/def2-TZVP level to map electrostatic potential surfaces (EPS) and identify electrophilic sites. Calculate Fukui indices () to predict regioselectivity. Compare activation energies for SNAr at bromo vs. trifluoromethylthio positions using solvent models (SMD, ε = 46.7 for DMF) .

Q. What analytical techniques resolve contradictions in spectroscopic data for halogenated ketones?

- Methodology : For ambiguous signals (e.g., carbonyl carbons), use DEPT-135 and HSQC to distinguish quaternary carbons. IR spectroscopy (ATR mode) can confirm ketone C=O stretches (~1700–1750 cm⁻¹). If MS/MS fragmentation patterns conflict with expected structures, employ ion mobility spectrometry (IMS) to separate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.